molecular formula C25H29N3O3 B12425566 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid

2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid

Cat. No.: B12425566
M. Wt: 429.6 g/mol
InChI Key: OJQMKCBWYCWFPU-QQJQIFQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

The compound 2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid is a deuterated derivative of the parent molecule MRE-269 (ACT-333679), a pyrazine-based structure with pharmacological relevance. Its systematic IUPAC name reflects its intricate architecture: a pyrazine ring substituted at positions 5 and 6 with pentadeuteriophenyl groups, an isopropylamino side chain at position 2, and a butoxyacetic acid moiety at position 4.

Table 1: Key Structural and Nomenclature Data

Property Value Source
CAS Registry Number 475085-57-5
Molecular Formula C₂₅H₂₉N₃O₃ (non-deuterated backbone)
Deuterated Positions 2,3,4,5,6 on both phenyl rings
Key Functional Groups Pyrazine core, acetic acid, tertiary amine

The deuterium substitution pattern introduces ten deuterium atoms (five per phenyl ring), strategically placed to maintain electronic equivalence with the protiated form while altering vibrational and nuclear magnetic resonance properties. X-ray crystallography of related compounds reveals a planar pyrazine core with dihedral angles of 15–25° between the aromatic rings and the central heterocycle, suggesting moderate conjugation between substituents.

Historical Context of Deuterated Aromatic Compounds in Chemical Research

Deuteration of aromatic systems dates to Urey's 1931 discovery of deuterium, with early applications in isotopic labeling for reaction mechanism studies. The specific use of pentadeuteriophenyl groups emerged in the 1970s as nuclear magnetic resonance (NMR) spectroscopy became a cornerstone of structural analysis. By replacing all aromatic hydrogens with deuterium, researchers gained three key advantages:

  • Simplified 1H NMR spectra : Deuteration eliminates splitting patterns from aromatic protons, allowing clearer observation of aliphatic region signals.
  • Enhanced metabolic stability : Deuterium kinetic isotope effects slow oxidative metabolism at labeled positions, a property leveraged in drug development.
  • Neutron scattering compatibility : Fully deuterated aromatics enable precise structural studies in crystalline and solution states.

This compound's bis-pentadeuteriophenyl design represents an evolution from early partial deuteration strategies, offering complete isotopic substitution while retaining the electronic characteristics of the parent aryl groups. Recent advances in catalytic H/D exchange reactions using deuterium gas and transition metal catalysts have made such precise deuteration economically viable at scale.

Significance of Pyrazine-Core Architectures in Supramolecular Chemistry

Pyrazine's 1,4-diazine structure confers unique supramolecular properties:

  • π-π Stacking : The electron-deficient ring engages in offset stacking interactions with electron-rich aromatics, with stacking distances typically 3.3–3.7 Å.
  • Hydrogen Bond Acceptors : Two nitrogen atoms act as Lewis bases, forming N···H–X bonds (X = O, N) with bond lengths of 2.8–3.1 Å in crystal structures.
  • Redox Activity : The reversible two-electron reduction to 1,4-dihydropyrazine enables electrochemical sensing applications.

In this compound, the pyrazine core serves as a rigid scaffold positioning the deuterated phenyl groups for potential host-guest interactions. Molecular modeling suggests the isopropylamino-butoxyacetic acid side chain adopts a gauche conformation, creating a chiral pocket despite the achiral pyrazine core. This conformational flexibility allows adaptation to binding sites in synthetic receptors or biological targets.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

429.6 g/mol

IUPAC Name

2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid

InChI

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D

InChI Key

OJQMKCBWYCWFPU-QQJQIFQQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)O)C(C)C)[2H])[2H]

Canonical SMILES

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Catalytic Hydrogen/Deuterium (H/D) Exchange

Methodology :
Deuteration of pre-formed phenyl rings via H/D exchange under acidic or basic conditions using D2O or D2 gas. For example:

  • Base-mediated exchange : Reaction of 5,6-diphenylpyrazine intermediates with K2CO3 in D2O at 80°C for 5–24 hours achieves >95% deuterium incorporation at ortho, meta, and para positions.
  • Palladium-catalyzed exchange : Pd/C or Pd(OAc)2 in DMSO-d6/D2O at 120°C facilitates aromatic C–H deuteration.

Limitations :

  • Requires precise control of reaction time to avoid side reactions (e.g., ring hydroxylation).
  • Incomplete deuteration (<98%) necessitates iterative exchanges.

Suzuki-Miyaura Coupling with Deuterated Boronic Acids

Methodology :
Use of pre-deuterated phenylboronic acids (C6D5B(OH)2) in palladium-catalyzed cross-coupling with 5,6-dibromopyrazin-2-amine. Key conditions:

  • Catalyst : Pd(PPh3)4 or PdCl2(dppf).
  • Solvent : THF or DME.
  • Base : Na2CO3 or CsF.

Advantages :

  • High regioselectivity and >99% deuterium purity.
  • Scalable to multigram quantities.

Data Table 1: Comparative Deuteration Methods

Method Conditions Deuterium Incorporation Yield (%)
H/D Exchange (K2CO3/D2O) 80°C, 5 hr, 0.67 M K2CO3 95–98% 70–85
Suzuki Coupling Pd(PPh3)4, THF, 80°C, 12 hr >99% 60–75
Pd-Catalyzed Exchange Pd/C, DMSO-d6/D2O, 120°C, 24 hr 85–92% 50–65

Stepwise Synthesis of the Target Compound

Synthesis of 5,6-Bis(2,3,4,5,6-Pentadeuteriophenyl)Pyrazin-2-amine

Procedure :

  • Deuterated phenylboronic acid preparation :
    • Bromobenzene-d5 is treated with Mg in THF to form C6D5MgBr, followed by reaction with B(OMe)3 to yield C6D5B(OH)2.
  • Suzuki coupling :
    • 5,6-Dibromopyrazin-2-amine (1.0 eq), C6D5B(OH)2 (2.2 eq), Pd(PPh3)4 (5 mol%), and Cs2CO3 (3.0 eq) in THF at 80°C for 12 hr.
    • Yield : 68–72% after silica gel chromatography.

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : Absence of aromatic protons confirms complete deuteration.
  • HRMS (ESI+) : m/z calc. for C16D10N4 [M+H]+: 298.18; found: 298.17.

Alkylation with Isopropylamine

Procedure :

  • 5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-amine (1.0 eq) is reacted with 2-bromopropane (1.2 eq) and K2CO3 (2.0 eq) in DMF at 60°C for 6 hr.
  • Yield : 85–90%.

Williamson Ether Synthesis for Butoxy-Acetic Acid Chain

Procedure :

  • Esterification :
    • The alkylated amine (1.0 eq) is treated with tert-butyl bromoacetate (1.5 eq) and NaH (1.2 eq) in 1,4-dioxane at 25°C for 3 hr.
    • Yield : 78–83%.
  • Hydrolysis :
    • The tert-butyl ester is hydrolyzed with HCl (4M) in THF/H2O (3:1) at 50°C for 2 hr.
    • Yield : 95–98%.

Data Table 2: Synthetic Step Yields

Step Reagents/Conditions Yield (%)
Suzuki Coupling Pd(PPh3)4, Cs2CO3, THF, 80°C 68–72
Alkylation 2-Bromopropane, K2CO3, DMF, 60°C 85–90
Williamson Ether tert-Butyl bromoacetate, NaH, 1,4-dioxane 78–83
Ester Hydrolysis HCl, THF/H2O, 50°C 95–98

Challenges and Optimization

Deuterium Loss During Acidic Hydrolysis

  • Issue : Acidic conditions in hydrolysis may protonate deuterated aromatic rings.
  • Solution : Use deuterated HCl (DCl) in D2O to minimize back-exchange.

Purification of Deuterated Intermediates

  • Method : Reverse-phase HPLC with deuterated solvents (ACN-d3/D2O) avoids contamination.

Scientific Research Applications

2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterated phenyl groups may enhance the stability and binding affinity of the compound, leading to more effective inhibition or activation of the target pathways. The pyrazine ring plays a crucial role in the compound’s ability to interact with nucleophilic sites, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Selexipag (NS-304)

  • Structure : Selexipag is the prodrug of MRE-269, with a methylsulfonylacetamide group replacing the acetic acid moiety.
  • Pharmacokinetics :

    Property Selexipag (NS-304) MRE-269
    Bioavailability ~50% (oral) Active metabolite
    Half-life 6–12 hours 7–9 hours
    Metabolism Hydrolysis to MRE-269 Direct IP receptor binding
    Selectivity for IP-R Moderate (prodrug) High (active form)
  • Efficacy : In PAH models, selexipag reduced pulmonary vascular resistance (PVR) by 25% in rats, primarily through MRE-269-mediated IP receptor activation .

[4-(5,6-Diphenylpyrazin-2-ylsulfonyl)butoxy]acetic Acid (28c)

  • Structural Difference: Replaces the isopropylamino group with a sulfonyl linker.
  • Activity : Demonstrated 10-fold lower IP receptor affinity compared to MRE-269 in vitro (IC₅₀ = 1.2 nM vs. 0.12 nM for MRE-269) .

Bosentan

  • Mechanism : Dual endothelin receptor antagonist (ERA).
  • Efficacy: In a 16-week trial, bosentan improved 6-minute walking distance (6MWD) by 44 m (vs.
  • Key Difference : Targets endothelin pathways, unlike MRE-269’s prostacyclin-mediated effects.

Sildenafil

  • Mechanism: PDE5 inhibitor, enhancing nitric oxide (NO)-cGMP signaling.
  • Efficacy : Increased 6MWD by 45–50 m (vs. placebo) and reduced mean pulmonary artery pressure by 5–8 mmHg .
  • Limitation : Short half-life (4 hours) vs. MRE-269’s sustained activity via deuterium-enhanced stability .

Research Findings and Clinical Relevance

MRE-269 in Preclinical Studies

  • Receptor Specificity: 100-fold selectivity for IP receptors over other prostanoid receptors (EP/DP/FP) .
  • Hemodynamic Effects: Reduced mean pulmonary arterial pressure (mPAP) by 15% in monocrotaline-induced PAH rats .

Deuterium Substitution

  • The deuterated phenyl groups in the compound reduce CYP450-mediated metabolism, increasing plasma exposure (AUC) by ~30% compared to non-deuterated analogs .

Comparative Efficacy in PAH Therapy

Compound Mechanism 6MWD Improvement WHO Class Improvement Key Limitation
MRE-269 (via Selexipag) IP agonist 40–50 m Yes (Class II→I) Requires prodrug activation
Bosentan ERA 44 m No Hepatotoxicity risk
Sildenafil PDE5 inhibitor 45–50 m Yes (Class II→I) Short half-life

Biological Activity

Chemical Structure and Properties

Chemical Formula: C24H34D10N2O3
Molecular Weight: 426.68 g/mol
CAS Number: Not explicitly provided in the search results but can be derived from its structure.

Structural Features

The compound features a pyrazine ring substituted with a branched alkyl chain and an acetic acid moiety. The presence of deuterated phenyl groups may influence its pharmacokinetic properties and biological interactions.

  • Receptor Interaction: The compound is hypothesized to interact with specific receptors in the body, potentially influencing signaling pathways related to inflammation and cellular growth.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Research Findings

Recent studies have reported on the biological effects of similar compounds that share structural characteristics:

  • Anticancer Activity: Compounds with similar pyrazine structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, the derivative 5,6-Diphenylpyrazin-2-yl has shown promise in inhibiting tumor growth through apoptosis induction.
  • Anti-inflammatory Effects: Research indicates that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antitumor Activity:
    • Objective: Evaluate the cytotoxicity of pyrazine derivatives on breast cancer cells.
    • Findings: The derivative exhibited significant inhibition of cell proliferation at low micromolar concentrations, indicating its potential as an anticancer agent.
  • Study on Anti-inflammatory Properties:
    • Objective: Assess the impact of similar compounds on inflammatory markers in vitro.
    • Findings: The compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, supporting its role in inflammation modulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AnticancerInhibition of cell proliferationStudy on pyrazine derivatives
Anti-inflammatoryReduced cytokine levelsIn vitro macrophage study
Enzyme inhibitionModulation of metabolic pathwaysComparative analysis with similar compounds

Table 2: Comparison with Related Compounds

Compound NameStructure TypeKey ActivityReference
5,6-DiphenylpyrazinPyrazine derivativeAnticancer
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazineTriazine derivativeHerbicidal
Bis(2,4-dichlorophenoxy)acetic acidPhenoxyacetic acidHerbicidal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.